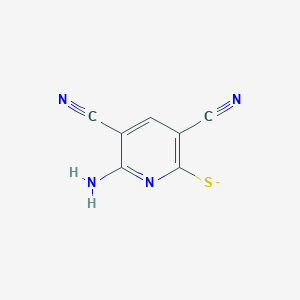

6-Amino-3,5-dicyanopyridine-2-thiolate

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H3N4S- |

|---|---|

Molecular Weight |

175.19g/mol |

IUPAC Name |

6-amino-3,5-dicyanopyridine-2-thiolate |

InChI |

InChI=1S/C7H4N4S/c8-2-4-1-5(3-9)7(12)11-6(4)10/h1H,(H3,10,11,12)/p-1 |

InChI Key |

AOLHMHYTLZBBKT-UHFFFAOYSA-M |

SMILES |

C1=C(C(=NC(=C1C#N)[S-])N)C#N |

Canonical SMILES |

C1=C(C(=NC(=C1C#N)[S-])N)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Transformations of 6 Amino 3,5 Dicyanopyridine 2 Thiolate

Strategic Approaches to the Synthesis of 6-Amino-3,5-dicyanopyridine-2-thiolate Scaffold

The synthesis of the this compound scaffold, a privileged structure in medicinal chemistry, is primarily achieved through multicomponent reactions (MCRs). These reactions are highly valued for their efficiency, atom economy, and the ability to construct complex molecules in a single step from simple starting materials. Various strategic approaches, including different types of multicomponent condensations and the use of diverse catalytic systems, have been developed to access this important heterocyclic core.

Multicomponent Condensation Reactions for Scaffold Assembly

Multicomponent reactions represent the most common and efficient strategy for constructing the this compound ring system. nih.govnih.gov These one-pot procedures typically involve the condensation of three or four starting materials, including an aldehyde, malononitrile (B47326), and a sulfur source, to rapidly generate the densely functionalized pyridine (B92270) core. nih.govnih.gov The specific nature of the reactants and the reaction pathway defines whether the process is classified as a three-component or a pseudo-four-component reaction.

A key mechanistic step in the assembly of the pyridine scaffold is the Knoevenagel condensation. nih.gov This reaction involves the base-catalyzed condensation of an active methylene compound, such as malononitrile or its derivatives, with an aldehyde. In one described pathway, cyanothioacetamide, formed from the reaction of malononitrile and hydrogen sulfide, reacts with an aldehyde via a Knoevenagel condensation. nih.gov The resulting intermediate undergoes further reaction with another molecule of malononitrile, leading to an intramolecular cyclization to form a 3,4-substituted phenyl-2,6-diamino-3,5-dicyano-4H-thiopyran. This thiopyran intermediate is then subjected to recyclization to yield the final pyridine-2-thiolate (B1254107). nih.gov

The pseudo-four-component reaction (pseudo-4CR) is a prominent method for synthesizing the 2-amino-3,5-dicyanopyridine-6-sulfanyl scaffold. nih.govresearchgate.net This approach involves the condensation of one equivalent of an aldehyde, one equivalent of a thiol, and two equivalents of malononitrile. nih.gov This reaction is considered "pseudo" because two of the components are identical (malononitrile). The reaction proceeds in a one-pot manner, offering a direct route to the target heterocyclic system. nih.gov A variety of catalysts and reaction conditions have been employed to facilitate this transformation, leading to good to excellent yields of the desired products. nih.govresearchgate.net

| Aldehyde Component | Thiol Component | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | Thiophenol | Montmorillonite K10 | 94 | researchgate.net |

| 4-Chlorobenzaldehyde | Thiophenol | Mg-Al Hydrotalcite / EtOH, 60 °C | 96 | growingscience.com |

| 4-Methoxybenzaldehyde | Thiophenol | ZnFe2O4 nanopowder / Water, 80 °C | 95 | nanobioletters.com |

| 3-Formyl-2-phenylsulfanylquinoline | Malononitrile (2 equiv.) | Piperidine / EtOH, reflux | Not Specified | nih.gov |

Three-component condensations (3CR) provide an alternative and widely used pathway to the this compound scaffold. nih.govnih.govresearchgate.netcore.ac.uk These reactions typically involve the one-pot combination of an aldehyde, malononitrile, and a thiol. nih.govcore.ac.uk Another variation of the 3CR involves the reaction of a pre-formed 2-arylidenemalononitrile (the product of a Knoevenagel condensation between an aldehyde and malononitrile) with a thiol and another molecule of malononitrile. nih.gov The choice of catalyst and reaction conditions is crucial for the success of these condensations, with various bases and heterogeneous catalysts being reported. nih.govnih.govcore.ac.uk For instance, the use of calcium oxide (CaO) nanoparticles in aqueous ethanol provides a green and efficient method for this transformation. core.ac.uk Similarly, metal-organic frameworks (MOFs) have been shown to be robust and recyclable catalysts for the solvent-free synthesis of these compounds. nih.gov

| Aldehyde | Thiol | Malononitrile | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Thiophenol | 1 equivalent | Zn(II) MOF / 80 °C, solvent-free | 96 | nih.gov |

| 4-Nitrobenzaldehyde | Thiophenol | 1 equivalent | Cd(II) MOF / 80 °C, solvent-free | 98 | nih.gov |

| Benzaldehyde | Thiophenol | 1 equivalent | CaO nanoparticles / EtOH:H2O, reflux | 98 | core.ac.uk |

| 4-Chlorobenzaldehyde | 4-Methylthiophenol | 1 equivalent | CaO nanoparticles / EtOH:H2O, reflux | 95 | core.ac.uk |

The choice of catalyst is a critical factor influencing the efficiency, yield, and environmental impact of the synthesis of 6-amino-3,5-dicyanopyridine-2-thiolates. A wide array of catalysts, ranging from simple organic bases to sophisticated nanomaterials, have been successfully employed.

Commonly used base catalysts include triethylamine (B128534) (Et3N), piperidine, and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). nih.govnih.govcore.ac.uk While effective, these homogeneous catalysts can sometimes be difficult to separate from the reaction mixture. core.ac.uk

To address this, significant research has focused on developing heterogeneous and recyclable catalysts. These solid-supported catalysts offer advantages such as ease of separation, reusability, and often milder reaction conditions. Examples include:

Metal-Organic Frameworks (MOFs) : Zn(II) and Cd(II) MOFs have been demonstrated as highly efficient and reusable catalysts for three-component syntheses under solvent-free conditions. nih.gov

Nanoparticles : Calcium oxide (CaO) nanoparticles have been utilized in aqueous ethanol, promoting a green chemistry approach. core.ac.uk Spinel ZnFe2O4 nanopowder has also been reported as an effective catalyst in water. nanobioletters.com

Clays and Minerals : Montmorillonite K10 clay and Mg-Al hydrotalcite have been used as solid acid and base catalysts, respectively, affording products in high yields. researchgate.netgrowingscience.com

Inorganic Bases : Simple inorganic bases like potassium carbonate (K2CO3) and potassium fluoride on alumina (KF/alumina) are also effective catalysts for these transformations. nih.govresearchgate.netcore.ac.uk

| Catalyst | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Triethylamine (Et3N) | 3CR / Pseudo-4CR | Common organic base | nih.govnih.gov |

| Piperidine | 3CR / Pseudo-4CR | Effective base catalyst | nih.govcore.ac.uk |

| Zn(II) and Cd(II) MOFs | 3CR | Heterogeneous, reusable, solvent-free conditions | nih.gov |

| CaO Nanoparticles | 3CR | Green, efficient, reusable | core.ac.uk |

| Mg-Al Hydrotalcite | Pseudo-4CR | Solid base, reusable | growingscience.com |

| Montmorillonite K10 | Pseudo-4CR | Solid acid catalyst, environmentally benign | researchgate.net |

| Spinel ZnFe2O4 Nanopowder | 3CR | Heterogeneous, reusable, reaction in water | nanobioletters.com |

Unconventional Reaction Mechanisms Leading to Thiolate Formation

Beyond direct multicomponent condensations, other synthetic routes to the this compound scaffold exist. One notable unconventional mechanism involves the rearrangement of a different heterocyclic system. In this pathway, the initial multicomponent reaction of malononitrile, hydrogen sulfide, and an aldehyde does not directly yield the pyridine ring. Instead, it forms a 2,6-diamino-3,5-dicyano-4H-thiopyran intermediate. nih.gov This thiopyran is then converted into the desired pyridine-2-thiolate through a recyclization reaction, which is typically induced by treatment with an alkali, such as potassium hydroxide (KOH), in a solvent like dimethylformamide (DMF). nih.gov

Another approach involves the chemical transformation of a pre-formed pyridine derivative. For example, a method has been developed based on the transformation of a thiophenyl group in a 2-amino-3,5-dicyanopyridine into a mercapto group. researchgate.net This is achieved by treating the sulfanylpyridine with sodium sulfide (Na2S), followed by hydrolysis to generate the corresponding thiol, which exists in equilibrium with its thiolate tautomer. researchgate.net This method allows for the introduction of the thiolate functionality at a later stage of the synthesis.

Post-Synthetic Modifications and Derivatization Strategies of this compound

The reactivity of this compound is primarily centered around the nucleophilic thiolate group and the adjacent cyano and amino functionalities. These groups can be selectively targeted to introduce a variety of substituents and to construct new heterocyclic rings.

Regioselective S-Alkylation Reactions

The sulfur atom of the thiolate group in this compound is a soft nucleophile, making it highly susceptible to regioselective alkylation. This reaction is a common and efficient method for introducing a diverse range of substituents at the 2-position of the pyridine ring. The S-alkylation products are often stable intermediates that can be further manipulated to construct more complex molecular architectures.

The reaction typically proceeds by treating the thiolate salt with an appropriate alkylating agent, such as an alkyl halide, in a suitable solvent. The choice of the alkylating agent is crucial as it determines the nature of the side chain introduced. For instance, the use of α-halo carbonyl compounds, such as N-aryl α-chloroacetamides and α-bromoacetophenones, leads to the formation of 2-(acylmethylthio)pyridine derivatives. These products are particularly valuable as they contain a reactive methylene group adjacent to the sulfur atom, which can participate in subsequent cyclization reactions.

The regioselectivity of the S-alkylation is a key feature of this transformation, with the reaction occurring exclusively at the sulfur atom under mild conditions. This high degree of control allows for the predictable synthesis of a wide array of 2-substituted-6-amino-3,5-dicyanopyridines.

| Alkylating Agent | Product | Reference |

| N-aryl α-chloroacetamides | 2-(N-aryl-2-amino-2-oxoethylthio)-6-amino-3,5-dicyanopyridine | nih.gov |

| α-bromoacetophenones | 2-(2-aryl-2-oxoethylthio)-6-amino-3,5-dicyanopyridine | nih.gov |

| Alkyl halides (e.g., R-X) | 2-(alkylthio)-6-amino-3,5-dicyanopyridine | mdpi.com |

Cyclization Reactions to Fused Heterocyclic Systems

The S-alkylated derivatives of this compound are valuable precursors for the synthesis of a variety of fused heterocyclic systems. The presence of the amino group at the 6-position and the cyano group at the 5-position, in proximity to the introduced S-alkyl chain, facilitates intramolecular cyclization reactions, leading to the formation of new five- or six-membered rings fused to the pyridine core.

Formation of Thieno[2,3-b]pyridine (B153569) Derivatives via Intramolecular Cyclization

One of the most important transformations of S-alkylated 6-amino-3,5-dicyanopyridine-2-thiolates is their conversion to thieno[2,3-b]pyridine derivatives. This is typically achieved through an intramolecular Thorpe-Ziegler cyclization. The reaction is initiated by the deprotonation of the active methylene group in the S-alkyl chain, which then attacks the adjacent cyano group at the 5-position. Subsequent tautomerization and aromatization lead to the formation of the fused thiophene ring.

The Thorpe-Ziegler reaction is a powerful tool for the construction of five-membered rings and is particularly effective for the synthesis of thieno[2,3-b]pyridines from appropriately substituted pyridine precursors. researchgate.netwikipedia.orgsemanticscholar.org The reaction is typically carried out in the presence of a base, such as potassium hydroxide, in a solvent like ethanol or dimethylformamide. nih.gov The efficiency of the cyclization can be influenced by the nature of the substituents on the S-alkyl chain and the reaction conditions.

| Starting Material | Reagent/Conditions | Product | Reference |

| 2-(cyanomethylthio)-6-amino-3,5-dicyanopyridine | KOH, Ethanol, Reflux | 3-amino-5,7-dicyanothieno[2,3-b]pyridine | nih.gov |

| 2-(ethoxycarbonylmethylthio)-6-amino-3,5-dicyanopyridine | NaOEt, Ethanol | 3-amino-5-cyano-7-ethoxycarbonylthieno[2,3-b]pyridine |

Generation of Pyrazolo[3,4-b]pyridine Derivatives

The synthesis of pyrazolo[3,4-b]pyridine derivatives from this compound can be envisioned through a multi-step sequence. A common strategy for the construction of the pyrazolo[3,4-b]pyridine ring system involves the reaction of a 2-chloronicotinonitrile derivative with a hydrazine. researchgate.net Therefore, conversion of the 2-thiolate to a 2-chloro group would provide a suitable precursor. Subsequent reaction with hydrazine or a substituted hydrazine would lead to the formation of the fused pyrazole ring.

Alternatively, the amino group at the 6-position of the pyridine ring can act as a nucleophile in a cyclization reaction. For instance, after modification of the 5-cyano group, a reaction with a hydrazine derivative could potentially lead to the formation of the pyrazolo[3,4-b]pyridine scaffold. The reaction of 5-amino-1-(5,6-diphenyl-1,2,4-triazin-3-yl)-3-(methylthio)-1H-pyrazole-4-carbonitrile with benzoylacetone or cyanoacetone has been shown to yield pyrazolo[3,4-b]pyridine derivatives, demonstrating the feasibility of forming the pyridine ring onto a pre-existing pyrazole. nih.gov

| Precursor | Reagent | Product | Reference |

| 6-Amino-2-chloro-3,5-dicyanopyridine | Hydrazine hydrate | 3,6-Diamino-5-cyanopyrazolo[3,4-b]pyridine | researchgate.net |

| 6-Amino-2-chloro-3,5-dicyanopyridine | Phenylhydrazine | 6-Amino-5-cyano-3-imino-2-phenyl-2,3-dihydropyrazolo[3,4-b]pyridine |

Synthesis of Spiro[indole-3,4′-pyridine]-2′-thiolate Derivatives

A notable application of this compound chemistry is in the synthesis of complex spirocyclic systems. Specifically, spiro[indole-3,4′-pyridine]-2′-thiolate derivatives can be prepared through a one-pot, four-component reaction. This reaction typically involves an isatin derivative, malononitrile, monothiomalonamide, and a base such as triethylamine. nih.gov

The reaction proceeds through a cascade of reactions, including a Knoevenagel condensation and a Michael addition, ultimately leading to the formation of the spiro-fused pyridine ring. The isatin moiety provides the spiro center at the 3-position of the indolinone ring. The versatility of this reaction allows for the synthesis of a library of spiro compounds by varying the substituents on the isatin ring. nih.govbeilstein-journals.orgnih.gov

| Isatin Derivative | Reagents | Product | Yield | Reference |

| Isatin | Malononitrile, Monothiomalonamide, Triethylamine | 6'-Amino-5'-cyano-2-oxo-1',2'-dihydrospiro[indole-3,4'-pyridine]-2'-thiolate | - | nih.gov |

| 5-Methylisatin | Malononitrile, Monothiomalonamide, Triethylamine | 6'-Amino-5'-cyano-5-methyl-2-oxo-1',2'-dihydrospiro[indole-3,4'-pyridine]-2'-thiolate | - | nih.gov |

| Substituted Isatins | Arylamines, Methyl propiolate, Malononitrile, Triethylamine | Functionalized Spiro[indoline-3,4'-pyridine] derivatives | Good | nih.gov |

Oxidative Cyclizations Leading to Isothiazolopyridines

The thiolate group of this compound and its derivatives can undergo oxidative cyclization to form isothiazolopyridines. This transformation involves the formation of a new sulfur-nitrogen bond. A common reagent system for this type of cyclization is dimethyl sulfoxide (DMSO) in the presence of an acid, such as hydrochloric acid (HCl). researchgate.net

The reaction is believed to proceed through the formation of a sulfenyl chloride intermediate, which then undergoes intramolecular cyclization by nucleophilic attack of the adjacent amino group. This method provides a direct route to the isothiazolo[5,4-b]pyridine ring system. However, in some cases, such as with spiro[indole-3,4′-pyridine]-2′-thiolates, the expected oxidative cyclization to the corresponding isothiazolopyridine may not occur, and alternative products may be formed. nih.gov

| Starting Material | Reagent/Conditions | Product | Reference |

| 6-Amino-4-aryl-3,5-dicyanopyridine-2-thiolate | DMSO, HCl | 4-Aryl-3-amino-5-cyanoisothiazolo[5,4-b]pyridine | mdpi.com |

| N-aryl-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carboxamides | DMSO, HCl | Isothiazolo[5,4-b]pyridines | researchgate.net |

Nucleophilic Substitutions and Analog Preparations

The nucleophilic character of the thiolate anion in this compound renders it a prime site for chemical modification. The most prominent transformation is the S-alkylation reaction, which proceeds readily with a range of electrophilic reagents, particularly α-halo ketones and other alkyl halides. This regioselective alkylation at the sulfur atom serves as a foundational step for the synthesis of numerous analogs, most notably the fused thieno[2,3-b]pyridine ring system.

The general synthetic route commences with the multicomponent condensation that forms the pyridine-2-thiolate salt. This intermediate is then subjected to regioselective alkylation with a suitable halide, yielding a sulfide derivative. This sulfide can then undergo intramolecular cyclization, often facilitated by a base, to afford the target thieno[2,3-b]pyridine. The presence of a carbonyl group in the alkylating agent, as in α-halo ketones, is particularly influential in promoting this cyclization.

Detailed research findings have demonstrated the broad applicability of this methodology. A variety of substituents can be introduced on the pyridine core and on the alkylating agent, allowing for the generation of a library of derivatives. The choice of reactants and reaction conditions can be tailored to optimize the yield of the desired products.

Table 1: Synthesis of 6-Amino-3,5-dicyanopyridine Analogs via Nucleophilic Substitution

| Entry | Electrophile | Reagent/Conditions | Product | Ref. |

| 1 | 2-Bromoacetamide | KOH, DMF | 2-((6-Amino-3,5-dicyano-4-(aryl)pyridin-2-yl)thio)acetamide | nih.gov |

| 2 | 2-(Chloromethyl)-1H-imidazole | NaHCO₃, Room Temp | 2-(((1H-Imidazol-2-yl)methyl)thio)-6-amino-4-(aryl)pyridine-3,5-dicarbonitrile | nih.gov |

| 3 | Chloroacetic acid | NaHCO₃, DMF | 2-((6-Amino-4-(aryl)-3,5-dicyanopyridin-2-yl)thio)acetic acid | mdpi.com |

| 4 | 4-(Chloromethyl)-1,3-thiazole-2-carboxylic acid | NaHCO₃, DMF | 4-(((6-Amino-4-(aryl)-3,5-dicyanopyridin-2-yl)thio)methyl)thiazole-2-carboxylic acid | mdpi.com |

| 5 | 2-(Bromomethyl)-1H-imidazole hydrobromide | NaHCO₃, DMF | 2-Amino-6-(((1H-imidazol-2-yl)methyl)thio)-4-(aryl)pyridine-3,5-dicarbonitrile | mdpi.com |

Mechanistic Elucidation of Synthetic Pathways

The formation of the this compound scaffold via multicomponent condensation is a well-orchestrated process involving several key steps. The reaction is typically initiated by the addition of hydrogen sulfide to malononitrile, which generates cyanothioacetamide.

This is followed by a Knoevenagel condensation between the cyanothioacetamide and an appropriate aldehyde. The resulting product then undergoes a Michael addition with a second molecule of malononitrile. This sequence of reactions leads to the formation of a 3,4-substituted phenyl-2,6-diamino-3,5-dicyano-4H-thiopyran intermediate through a chemoselective intramolecular cyclization.

The final step in the formation of the pyridine-2-thiolate is the recyclization of the 4H-thiopyran intermediate. This transformation is typically induced by an alkali, such as potassium hydroxide, in a solvent like dimethylformamide (DMF). This base-catalyzed rearrangement leads to the stable aromatic pyridine-2-thiolate ring system.

The subsequent S-alkylation is a standard nucleophilic substitution reaction where the thiolate anion acts as the nucleophile, displacing the halide from the electrophile. The intramolecular cyclization to form the thieno[2,3-b]pyridine ring is thought to proceed via an initial proton abstraction from the C-4 position of the pyridine ring, followed by a nucleophilic attack of the resulting carbanion on the electrophilic carbon of the adjacent carbonyl group (in the case of α-halo ketone derivatives), and subsequent dehydration.

Structural Characterization and Spectroscopic Elucidation of 6 Amino 3,5 Dicyanopyridine 2 Thiolate Derivatives

Application of Advanced Spectroscopic Techniques for Structural Confirmation

A suite of spectroscopic methods provides a comprehensive analysis of the molecular framework of 6-amino-3,5-dicyanopyridine-2-thiolate derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of these compounds in solution.

¹H NMR: The proton NMR spectra of this compound derivatives typically exhibit characteristic signals for the amino (-NH₂) protons, which often appear as a broad singlet. mdpi.comsemanticscholar.org For instance, in a series of 6'-amino-5'-cyano-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyridine]-3'-carboxamides, the NH₂ protons of the major 1'H-isomer appear at δ 5.36–5.37 ppm, while those of the minor 3'H-isomer are observed at δ 6.23–6.25 ppm. mdpi.comsemanticscholar.org Aromatic protons and protons of various substituents will resonate in their expected regions, and their coupling patterns provide valuable information about their connectivity. In some derivatives, a D₂O exchangeable singlet confirms the presence of a thiol (-SH) proton. nih.gov

2D NMR: Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in definitively assigning proton and carbon signals and establishing the connectivity between different parts of the molecule. mdpi.comsemanticscholar.orgnih.govnih.govchemrxiv.orgresearchgate.net HSQC experiments correlate directly bonded proton and carbon atoms, while HMBC spectra reveal long-range couplings between protons and carbons, helping to piece together the complete molecular structure. mdpi.comsemanticscholar.orgnih.govnih.govresearchgate.net These techniques are particularly valuable in complex derivatives where simple 1D spectra may be difficult to interpret. semanticscholar.orgnih.govresearchgate.net

Table 1: Representative ¹H NMR Data for this compound Derivatives

| Compound/Derivative | Solvent | Chemical Shift (δ, ppm) and Assignment |

| Triethylammonium (B8662869) 6′-amino-3′-(aminocarbonyl)-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro-[indole-3,4′-pyridine]-2′-thiolate (major isomer) | DMSO-d₆ | 5.37 (br s, 2H, NH₂), 7.67-7.69 (s, 1H, pyridine (B92270) NH) |

| 4-Amino-6-(2,4-dichlorophenyl)-2-mercaptopyrimidine-5-carbonitrile | DMSO-d₆ | 3.2 (s, 1H, SH, D₂O exchangeable), 7.51 (s, 2H, NH₂) |

| 6-Amino-1-(4-chlorobenzyl)-4-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | DMSO-d₆ | 5.32 (s, 2H, CH₂), 8.51 (s, 2H, NH₂) |

Table 2: Representative ¹³C NMR Data for this compound Derivatives

| Compound/Derivative | Solvent | Chemical Shift (δ, ppm) and Assignment |

| 4-Amino-6-(2,4-dichlorophenyl)-2-mercaptopyrimidine-5-carbonitrile | DMSO-d₆ | 90.1 (C-5 pyrimidine), 115.5 (CN), 180.0 (C-2 pyrimidine) |

| 6-Amino-1-(4-chlorobenzyl)-4-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | DMSO-d₆ | 116.1, 116.7 (CN) |

| Triethylammonium 6′-amino-3′-(aminocarbonyl)-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro-[indole-3,4′-pyridine]-2′-thiolate | DMSO-d₆ | Signals for major and minor isomers observed |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound derivatives.

The presence of the amino group (-NH₂) is confirmed by characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. semanticscholar.orgnih.govnih.gov

A strong absorption band around 2170-2224 cm⁻¹ is indicative of the cyano group (C≡N). semanticscholar.orgnih.govnih.gov

The C=N stretching vibration of the pyridine ring typically appears in the 1577-1613 cm⁻¹ region. nih.gov

In derivatives containing a carbonyl group (C=O), a strong absorption is observed around 1666-1715 cm⁻¹. semanticscholar.orgnih.gov

Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference |

| N-H (Amino) | 3300 - 3500 | semanticscholar.orgnih.govnih.gov |

| C≡N (Cyano) | 2170 - 2224 | semanticscholar.orgnih.govnih.gov |

| C=N (Pyridine Ring) | 1577 - 1613 | nih.gov |

| C=O (Carbonyl) | 1666 - 1715 | semanticscholar.orgnih.gov |

High-Resolution Mass Spectrometry (HRMS) and Mass Spectrometry (MS) for Molecular Identity

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of the synthesized compounds.

Mass Spectrometry (MS): Electron Ionization (EI) mass spectra often show the molecular ion peak [M⁺], which provides the molecular weight of the compound. nih.gov The fragmentation pattern can also offer clues about the structure.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the molecule with a high degree of confidence. mdpi.comsemanticscholar.orgnih.govresearchgate.net This is crucial for confirming that the synthesized compound has the expected chemical formula. For example, the calculated and found m/z values for various derivatives are often reported to be within a very small margin of error (e.g., Δ 1.01 ppm). mdpi.comnih.gov

Table 4: Representative Mass Spectrometry Data for this compound Derivatives

| Compound/Derivative | Ionization Method | Calculated m/z | Found m/z |

| Triethylammonium 6′-amino-3′-(aminocarbonyl)-5′-cyano-5-methyl-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-2′-thiolate | ESI | 415.1916 [M+H]⁺ | 415.1912 |

| 6-Amino-1-(4-chlorobenzyl)-4-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | ESI-TOF | 395.0466 [M+H]⁺ | 395.0476 |

| 4-Amino-6-(2,4-dichlorophenyl)-2-mercaptopyrimidine-5-carbonitrile | EI | 297 [M⁺] | - |

Crystallographic Analysis for Solid-State Molecular Structure Determination

X-ray crystallography provides the most definitive evidence for the molecular structure of this compound derivatives in the solid state. This technique determines the precise spatial arrangement of atoms, bond lengths, and bond angles.

In the crystal structure of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile, the pyridine ring is largely planar. nih.gov The molecules are linked by N—H⋯N hydrogen bonds, forming dimers which then create chains. nih.gov These chains are further connected through other hydrogen bonds to form a three-dimensional network. nih.gov Such intermolecular interactions are crucial for the stability of the crystal lattice. Hirshfeld surface analysis can be used to visualize and quantify these intermolecular interactions. nih.gov

Challenges in Spectroscopic Data Interpretation and Isomer Identification

The structural elucidation of this compound derivatives is not without its challenges.

Isomerism: The synthesis of these compounds can sometimes lead to the formation of isomers. For example, the reaction of isatins with malononitrile (B47326) and monothiomalonamide can yield a mixture of 1'H- and 3'H-isomeric thiolates. nih.gov NMR spectroscopy is a powerful tool to identify and quantify the ratio of these isomers in the product mixture. mdpi.comsemanticscholar.orgnih.gov

Tautomerism: Some derivatives can exist in different tautomeric forms. For instance, S-alkylation products with α-bromoacetophenones have been observed to exhibit ring-chain tautomerism, existing as a mixture of stereoisomers. researchgate.net Detailed NMR studies, including 2D experiments, are essential to characterize these tautomeric equilibria. researchgate.net

Solvent Effects: The chemical shifts observed in NMR spectra can be influenced by the solvent used for the measurement. mdpi.com This is due to intermolecular interactions between the analyte and the solvent molecules. It is important to be aware of these effects when comparing spectral data obtained in different solvents. mdpi.com

Theoretical and Computational Chemistry Investigations on 6 Amino 3,5 Dicyanopyridine 2 Thiolate

Quantum Chemical Studies (Density Functional Theory – DFT) on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to pyridine (B92270) derivatives to understand their stability, reactivity, and spectroscopic properties. nih.govmaterialsciencejournal.org Studies on related 2-amino-3,5-dicarbonitrile-6-thiopyridine derivatives utilize DFT methods, such as B3LYP with a 6–31 + G* basis set, to calculate various molecular properties. researchgate.net

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. materialsciencejournal.org The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a significant parameter for assessing molecular stability; a larger energy gap implies higher stability and lower chemical reactivity. materialsciencejournal.org

For derivatives of the 2-amino-3-cyanopyridine (B104079) scaffold, DFT calculations are used to determine these orbital energies. nih.gov In a theoretical study on related substituted 2-amino-3,5-dicarbonitrile-6-thiopyridine derivatives, various reactivity descriptors, including frontier molecular orbitals, were computed to understand the variations in reactivity and stability of these compounds. researchgate.net

Table 1: Representative Frontier Molecular Orbital Data for a Related Pyridine Derivative (Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate) This table presents data for a structurally related compound to illustrate the application of HOMO-LUMO analysis.

| Parameter | Value (eV) - Gas Phase |

|---|---|

| EHOMO | -6.45 |

| ELUMO | -2.57 |

| Energy Gap (ΔE) | 3.88 |

Data derived from TD-DFT calculations using the B3LYP/6-311G(d,p) basis set. materialsciencejournal.org

Global reactivity descriptors are derived from the HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω).

Electronegativity (χ): Measures the power of an atom or group of atoms to attract electrons towards itself.

Chemical Hardness (η): Measures the resistance to change in the electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Global Electrophilicity Index (ω): Quantifies the electrophilic nature of a compound.

These parameters are calculated using the following equations based on Koopmans' theorem:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Global Electrophilicity Index (ω) = χ² / (2η)

Theoretical investigations on substituted 2-amino-3,5-dicarbonitrile-6-thiopyridine derivatives compute these descriptors to understand and compare the reactivity profiles of different analogues. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool that illustrates the charge distribution within a molecule. researchgate.net It helps to identify the regions susceptible to electrophilic and nucleophilic attacks. The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface; red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), while blue denotes regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow represent areas with intermediate potential. researchgate.net

In 2-amino-3-cyanopyridine derivatives, the amino group (NH₂) is typically a nucleophilic site, while the carbon atom of the cyano group is prone to electrophilic attack. nih.gov MEP analysis provides a visual confirmation of these reactive sites, which is crucial for predicting how the molecule will interact with other reagents or biological targets. researchgate.net

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). It is widely used in drug design to understand ligand-target interactions and to screen virtual libraries of compounds for potential biological activity. researchgate.netmdpi.com Derivatives of 6-amino-3,5-dicyanopyridine have been the subject of numerous docking studies to evaluate their potential as inhibitors or modulators of various protein targets. nih.govnih.gov

For instance, several studies have investigated amino-3,5-dicyanopyridine derivatives as ligands for adenosine (B11128) receptors (ARs), which are implicated in conditions like epilepsy. nih.govnih.govnih.gov Docking studies help to rationalize the structure-activity relationships (SAR) observed in these series, showing how different substituents on the pyridine core affect binding affinity and selectivity for different AR subtypes (A₁, A₂ₐ, A₂₋, A₃). nih.govnih.gov Similarly, related 6-amino-4-aryl-3-carbamoyl-5-cyano-1,4-dihydropyridine-2-thiolates were docked into calcium channel proteins to explore their potential as calcium channel blockers. researchgate.netmdpi.com Other studies have explored derivatives as potential anticancer agents by docking them into targets like PI3K and the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK). nih.govnih.gov

The general finding from these studies is that the amino-dicyanopyridine scaffold is a versatile platform for developing potent and selective ligands. nih.govnih.gov Docking results often highlight key hydrogen bonds, hydrophobic interactions, and π-π stacking that stabilize the ligand-receptor complex, guiding further structural optimization.

Table 2: Summary of Molecular Docking Studies on Amino-dicyanopyridine Derivatives

| Compound Class | Protein Target | Therapeutic Area | Key Findings |

|---|---|---|---|

| Amino-3,5-dicyanopyridines | Adenosine A₁/A₂ₐ Receptors | Epilepsy, Inflammation | Identified as potent and selective AR ligands; intramolecular cyclization was found to decrease binding affinity, possibly due to increased rigidity. nih.govnih.govresearchgate.net |

| Amino-3,5-dicyanopyridines | Adenosine A₁/A₂₋ Receptors | Diabetes | Developed combined hA₁/hA₂₋ partial agonists, with the 1H-imidazol-2-yl group identified as a key feature for potent activity. nih.gov |

| 6-Amino-4-aryl-3-carbamoyl-5-cyano-1,4-dihydropyridine-2-thiolates | Calcium Channel Proteins | Cardiovascular | Compounds were predicted to be potential calcium channel blockers, some showing higher potency than the reference drug Nifedipine in silico. researchgate.netmdpi.com |

In Silico Predictive Analyses for Chemical Research Applications

Beyond assessing ligand-target interactions, computational methods are used for in silico prediction of pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and drug-likeness. These predictions are vital in early-stage drug discovery to identify candidates with favorable profiles and to flag potential liabilities, such as poor bioavailability or toxicity. nih.govresearchgate.net

Unlocking Therapeutic Potential: Structure-Activity Relationship (SAR) Studies of 6-Amino-3,5-dicyanopyridine-2-thiolate Derivatives

The this compound scaffold has emerged as a remarkably versatile platform in medicinal chemistry. Its amenability to structural modification has allowed researchers to develop a wide array of compounds targeting various biological systems. This article delves into the critical structure-activity relationship (SAR) studies that have guided the design of these molecules, transforming a simple heterocyclic core into potent and selective agents for conditions ranging from neurological disorders to infectious diseases and cancer.

Advanced Applications in Chemical and Materials Science Research Derived from 6 Amino 3,5 Dicyanopyridine 2 Thiolate

Development of Novel Heterocyclic Scaffolds and Privileged Structures

The strategic placement of reactive functional groups on the 6-amino-3,5-dicyanopyridine-2-thiolate framework makes it an ideal starting material for constructing a variety of fused heterocyclic systems. The pharmacological potential of these resulting derivatives has led to the classification of these core structures as "privileged scaffolds" in medicinal chemistry. nih.gov One of the most significant applications is the synthesis of thieno[2,3-b]pyridines, a class of compounds that has garnered considerable interest for a broad spectrum of biological activities. nih.gov

The intramolecular cyclization of 6-amino-3,5-dicyanopyridine derivatives can lead to the formation of the thieno[2,3-b]pyridine (B153569) core. nih.gov However, research has shown that this ring closure can sometimes decrease biological activity compared to the open-ring precursors, suggesting that the molecular rigidity of the fused system may negatively impact receptor binding. nih.gov Despite this, thienopyridine derivatives remain important targets due to their established roles as antiplatelet agents and their applications in treating cardiovascular and central nervous system diseases. researchgate.netwikipedia.orgnih.gov

The versatility of the pyridine (B92270) thiolate scaffold is not limited to thienopyridines. Through various condensation and cyclization reactions, a diverse library of heterocyclic structures can be accessed. For instance, oxidation of related 1,4-dihydropyridine-2-thiolates can yield isothiazolo[5,4-b]pyridines. rsc.org The ability to generate such a wide range of molecular architectures from a single, accessible intermediate underscores the value of this compound in diversity-oriented synthesis.

Table 1: Examples of Heterocyclic Scaffolds Derived from Aminodicyanopyridine Precursors

| Precursor Type | Reaction Type | Resulting Scaffold | Reference |

| 6-Amino-3,5-dicyanopyridine derivative | Intramolecular Cyclization | Thieno[2,3-b]pyridine | nih.gov |

| Triethylammonium (B8662869) 6-amino-4-aryl-3-carbamoyl-5-cyano-1,4-dihydropyridine-2-thiolate | Oxidation (DMSO-HCl) | Isothiazolo[5,4-b]pyridine | rsc.org |

| Isatin, Malononitrile (B47326), Monothiomalonamide | Four-Component Reaction | Spiro[indole-3,4'-pyridine] | mdpi.com |

Role as Key Intermediates in Complex Molecule Synthesis

The this compound scaffold is a cornerstone intermediate in multicomponent reactions (MCRs), which allow for the construction of complex molecular architectures in a single step from three or more reactants. researchgate.net This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. The synthesis of 2-amino-6-sulfanylpyridine-3,5-dicarbonitrile derivatives, which are structurally analogous to the title compound, is often achieved through a one-pot, three-component reaction (3CR) involving an arylidenemalononitrile, malononitrile, and a thiol. researchgate.net

An alternative and widely used method is the pseudo-four-component reaction (pseudo-4CR) which involves the condensation of two molecules of malononitrile with an aromatic aldehyde and a thiol. researchgate.net These MCRs provide a direct and efficient route to highly functionalized pyridines that can be further elaborated. For example, new triethylammonium 6-amino-4-aryl-3-carbamoyl-5-cyano-1,4-dihydropyridine-2-thiolates have been prepared in high yields through the ternary condensation of malononitrile, aldehydes, and monothiomalonamide. rsc.org These intermediates can then undergo further reactions, such as S-alkylation, to produce new 1,4-dihydronicotinamides. rsc.org

The utility of these intermediates extends to the synthesis of complex spirocyclic systems. A four-component reaction between isatins, malononitrile, monothiomalonamide, and triethylamine (B128534) produces spiro[indole-3,4'-pyridine]-2'-thiolates, demonstrating the power of MCRs to build intricate three-dimensional structures from simple starting materials. mdpi.com

Table 2: Representative Multicomponent Reactions (MCRs) Utilizing Aminodicyanopyridine Scaffolds

| MCR Type | Reactants | Product Class | Reference |

| Three-Component Reaction (3CR) | Arylidenemalononitrile, Malononitrile, Thiol | 2-Amino-6-sulfanylpyridine-3,5-dicarbonitriles | researchgate.net |

| Pseudo-Four-Component Reaction (pseudo-4CR) | Aromatic Aldehyde, Malononitrile (2 equiv.), Thiol | 2-Amino-6-sulfanylpyridine-3,5-dicarbonitriles | researchgate.net |

| Ternary Condensation | Malononitrile, Aldehyde, Monothiomalonamide | 6-Amino-4-aryl-1,4-dihydropyridine-2-thiolates | rsc.org |

| Four-Component Reaction (4CR) | Isatin, Malononitrile, Monothiomalonamide, Triethylamine | Spiro[indole-3,4'-pyridine]-2'-thiolates | mdpi.com |

Coordination Chemistry of Thiolate Ligands

Ligand Design for Metal Complexation

Thiolate ligands (RS⁻) are classified as soft Lewis bases, leading them to form strong coordination bonds with soft Lewis acid metals, such as Cu(I), Hg(II), and Cd(II). acs.org The this compound anion is a multifunctional or polydentate ligand, possessing several potential coordination sites: the soft sulfur atom of the thiolate group, the hard nitrogen atom of the amino group, and the borderline nitrogen atom of the pyridine ring. This combination of hard, soft, and borderline donor atoms allows it to bind to a wide variety of metallic elements in numerous coordination modes.

The design of metal complexes using this ligand can exploit its chelation potential. A common mode of coordination for related ligands involves binding through the sulfur and an adjacent nitrogen atom (from the amino group or the ring) to form stable five- or six-membered chelate rings. nih.gov For example, related 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol ligands act as bidentate linkers, coordinating to metal ions through the sulfur and the exocyclic amino group to form a stable five-membered ring. The specific geometry of the final complex—be it tetrahedral, square planar, or octahedral—depends on the metal ion, its oxidation state, and the other ligands present.

The thiolate group can also act as a bridging ligand, connecting two or more metal centers. This property is fundamental to the formation of polynuclear clusters and coordination polymers. The coordination mode of a related 5-phenylpyrimidine-2-thiolate ligand has been shown to vary from a simple bridge between two metals to a complex µ₅ mode linking five metal centers, depending on the reaction conditions and the other ions present. nih.gov This demonstrates the rich structural possibilities that can be achieved by designing complexes with the this compound ligand.

Table 3: Potential Coordination Modes of this compound

| Coordination Mode | Donor Atoms Involved | Description |

| Monodentate | S | Terminal coordination through the soft sulfur atom. |

| Bidentate Chelating | S, N (amino) | Forms a stable five-membered ring. |

| Bidentate Chelating | S, N (pyridine) | Forms a stable six-membered ring. |

| Bidentate Bridging | S, N (pyridine/amino) | Ligand bridges two metal centers using different donor atoms. |

| Monodentate Bridging | S | Sulfur atom bridges two or more metal centers. |

Site-Selective Labeling and Tagging in Chemical Biology

The thiol group is of paramount importance in chemical biology for its ability to undergo specific covalent modification, enabling the site-selective labeling of biomolecules. While direct applications of this compound in this area are not yet extensively documented, its inherent chemical properties make it a candidate for such future research. The reactivity of the thiolate anion makes it a strong nucleophile, suitable for reactions with electrophilic tags.

A prominent strategy in bioconjugation is the radical-mediated thiol-ene reaction, where a thiol adds across a carbon-carbon double bond (an ene). This reaction can be initiated by visible light in the presence of a suitable photocatalyst. acs.org This method has been successfully used for the high-yielding modification of cysteine-containing biomolecules under aqueous conditions. acs.org The thiolate of the title compound possesses the necessary functional group to potentially participate in similar photocatalytic thiol-ene couplings, allowing it to be conjugated to proteins or other biological macromolecules containing alkene handles.

Furthermore, the thiol group is well-known for its ability to form strong bonds with gold surfaces, a foundational principle for attaching biologically active compounds to gold nanoparticles for improved delivery and therapeutic efficacy. The this compound scaffold could therefore be explored as a linker for anchoring more complex, biologically active derivatives onto nanoparticle surfaces.

Catalytic Applications in Organic Synthesis

While many syntheses of the this compound scaffold rely on catalysts, recent research has highlighted the catalytic potential of the scaffold itself, particularly when incorporated into metal complexes. rsc.orgchemistry.or.jp

A significant application has emerged in the field of photocatalysis. Nickel complexes containing pyridine-2-thiolate (B1254107) ligands have been identified as robust and efficient photocatalysts for the evolution of hydrogen (H₂) from water. mdpi.com In these systems, which often use a photosensitizer and an electron donor, the Ni-pyridinethiolate complex facilitates the critical steps of the hydrogen evolution reaction (HER). mdpi.com X-ray absorption spectroscopy studies have revealed that the catalytic cycle involves protonation and even complete dissociation of the pyridinethiolate ligand, which is then replaced by solvent molecules before re-coordinating, highlighting a dynamic process where ligand coordination is critical for catalytic function. mdpi.com

Furthermore, copper(I) complexes with a related 5-phenylpyrimidine-2-thiolate ligand have demonstrated high photocatalytic activity for the aerobic oxidative hydroxylation of arylboronic acids to phenols under visible light irradiation. nih.gov This suggests that metal complexes of this compound could also be designed to act as effective photocatalysts for a range of organic transformations. The development of such systems is part of a broader effort to create artificial photosynthetic systems that convert solar energy into chemical energy. In addition to photocatalysis, organocatalysis represents another potential avenue, where the basic nitrogen atoms and the thiolate group could be harnessed to catalyze reactions under metal-free conditions. rsc.org

Future Research Directions and Emerging Opportunities in 6 Amino 3,5 Dicyanopyridine 2 Thiolate Research

Exploration of Untapped Synthetic Methodologies and Sustainable Synthesis

The primary synthesis of the 6-amino-3,5-dicyanopyridine core often involves multicomponent reactions, for instance, the ternary condensation of an aldehyde, malononitrile (B47326), and a sulfur source like monothiomalonamide in the presence of a base such as triethylamine (B128534). nih.govresearchgate.netmdpi.com While effective, future research could focus on enhancing the efficiency and environmental footprint of these methods.

Emerging opportunities lie in the adoption of sustainable and green chemistry principles. One promising avenue is the use of natural product-based catalysts, such as betaine (B1666868) and guanidine (B92328) carbonate, which have been successfully employed in the one-pot, two-step synthesis of related 6-amino-2-pyridone-3,5-dicarbonitrile derivatives. nih.gov These catalysts offer milder reaction conditions and are non-toxic, presenting a significant improvement over traditional methods. nih.gov Another approach involves solvent-free grinding methods, which have shown success in the initial steps of related syntheses, although further work is needed to carry the reaction to completion for the desired pyridine (B92270) products. nih.gov

Furthermore, the field of nanocatalysis offers powerful tools for synthesizing these scaffolds. For example, copper(II)/L-histidine immobilized on magnetic nanoparticles (Cu(II)/l-His@Fe3O4 NCs) has been utilized as a catalyst for the synthesis of 2-amino-3,5-dicarbonitrile-6-thio-pyridines. researchgate.net Such nanocatalysts combine high efficiency with the benefit of easy recovery and reuse, aligning with the goals of sustainable chemistry. researchgate.net

Table 1: Comparison of Catalytic Strategies for Pyridine Synthesis

| Catalytic System | Key Features | Reaction Type | Potential Advantages for Thiolate Synthesis | Source(s) |

|---|---|---|---|---|

| Triethylamine (Et3N) | Homogeneous basic catalyst | Multicomponent Condensation | Well-established, good yields | nih.govresearchgate.net |

| Betaine / Guanidine Carbonate | Natural product-derived, non-toxic | One-pot, two-step synthesis | Milder conditions, improved sustainability | nih.gov |

| Cu(II)/l-His@Fe3O4 NCs | Heterogeneous nanocatalyst | Multicomponent Reaction | High efficiency, catalyst reusability, green chemistry | researchgate.netresearchgate.net |

Future work should aim to adapt these sustainable methods specifically for 6-amino-3,5-dicyanopyridine-2-thiolate, optimizing reaction conditions to maximize yields and minimize waste.

Advancements in Computational Design and Predictive Modeling

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of novel this compound derivatives. Molecular docking studies have already been instrumental in understanding the structure-activity relationships (SAR) of these compounds. For example, docking has been used to explore the binding modes of derivatives with biological targets such as adenosine (B11128) receptors and calcium channel proteins, helping to rationalize their therapeutic potential. nih.govmdpi.com

Predictive modeling can also be employed to forecast the properties of virtual libraries of compounds. By computationally screening thousands of potential derivatives for desired characteristics, research can be focused on the most promising candidates. For instance, in silico evaluation of amino-3,5-dicyanopyridine derivatives has been used to assess properties like bioavailability, highlighting potential issues early in the design process. nih.gov

Table 2: Application of Computational Methods in Pyridine Thiolate Research

| Computational Method | Application | Insights Gained | Source(s) |

|---|---|---|---|

| Molecular Docking | Binding mode analysis | Understanding interactions with biological targets (e.g., adenosine receptors, calcium channels) | nih.govmdpi.com |

| Density Functional Theory (DFT) | Reactivity prediction | Calculation of HOMO-LUMO gaps, MESP to identify reactive sites | researchgate.net |

| In Silico Screening | Property prediction | Early assessment of drug-likeness and bioavailability | nih.gov |

Integrating artificial intelligence and machine learning algorithms with these computational models could further enhance predictive accuracy, enabling the design of molecules with highly specific functions.

Discovery of Novel Chemical Reactivity Patterns and Rearrangements

The this compound scaffold is rich in functional groups, making it a fertile ground for exploring novel chemical transformations. The ambident nucleophilicity of the thiolate anion is a key feature, with alkylation reactions proceeding regioselectively at the sulfur atom to yield S-alkylated products. nih.govmdpi.com These thioether derivatives are themselves valuable intermediates for further synthesis. nih.gov

An important reaction of this system is intramolecular cyclization. The S-alkylated intermediates can undergo ring closure to form fused heterocyclic systems like thieno[2,3-b]pyridines. nih.govresearchgate.net However, this cyclization can sometimes lead to a significant loss of biological activity compared to the open-chain precursors, as observed in studies on adenosine receptor agonists. nih.govresearchgate.net This suggests that the conformational rigidity introduced by the fused ring system may negatively impact receptor binding, possibly due to steric hindrance. nih.gov

Future research should focus on controlling these cyclization reactions and exploring alternative rearrangement pathways. The oxidation of the thiolate moiety presents an interesting challenge; attempts to create isothiazolopyridines via oxidation with a DMSO-HCl system have, in some cases, led to simple acidification products instead of the expected cyclized compound. nih.govmdpi.com Investigating different oxidizing agents and reaction conditions could unlock access to novel oxidized sulfur-containing heterocycles. Furthermore, the reactivity of the cyano and amino groups offers avenues for diverse functionalization, including the potential for unique ring-chain tautomerism, which has been observed in some S-alkylation products. nih.gov

Table 3: Reactivity of the this compound System

| Reaction Type | Reagents | Product Type | Observations & Future Directions | Source(s) |

|---|---|---|---|---|

| S-Alkylation | α-halo carbonyls, alkyl halides | 2-(Alkylthio)pyridines | Regioselective at sulfur; products are versatile intermediates. | nih.govnih.govmdpi.com |

| Intramolecular Cyclization | Base (e.g., KOH) on S-alkylated intermediates | Thieno[2,3-b]pyridines | Can decrease biological activity; requires optimization. | nih.govresearchgate.net |

| Oxidation | DMSO-HCl | Acidification products | Expected isothiazolopyridine not formed; explore other oxidants. | nih.govmdpi.com |

| Acidification | HCl | 2-Thioxo-tetrahydropyridines | Protonation of the thiolate salt. | researchgate.netmdpi.com |

A systematic study of the reaction scope and limitations will be crucial for harnessing the full synthetic utility of this scaffold.

Integration with Interdisciplinary Research Fields and Nanotechnology

The unique chemical properties of this compound make it an attractive candidate for applications beyond traditional organic synthesis, particularly at the interface of chemistry, biology, and materials science. Its derivatives have already shown promise as biologically active agents, including as potential treatments for epilepsy and as anticancer agents, demonstrating the interdisciplinary nature of the research. nih.govnih.govnih.gov

A significant emerging opportunity lies in the field of nanotechnology. The sulfur atom of the thiolate provides a natural anchoring point for binding to the surface of metal nanoparticles, such as gold or silver. This could enable the development of novel functionalized nanomaterials. For instance, pyridine-thiolate derivatives could be used as capping agents to stabilize nanoparticles or as functional ligands to impart specific recognition capabilities, creating sensors or targeted delivery systems. researchgate.net

The integration with materials science could also lead to the development of novel organic electronic materials. The electron-rich, conjugated structure of the pyridine ring system, combined with the diverse functionalization possibilities, suggests potential applications in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), or as components in chemosensors. For example, related spiro[indoline-3,4′-pyridine] structures have been investigated as 'on-off' fluorescent chemosensors for detecting metal ions. semanticscholar.org The inherent properties of the this compound core could be similarly exploited, opening up new avenues in materials design and nanotechnology.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 6-amino-3,5-dicyanopyridine-2-thiolate derivatives, and how can reaction yields be optimized?

- Methodology : The core synthesis involves a multicomponent condensation of malononitrile (MN) with aldehydes and halides in the presence of trimethylamine (Et₃N) as a catalyst. Key intermediates like cyanothioacetamide are formed via H₂S addition to MN, followed by Knoevenagel condensation and cyclization . Yield optimization (19–71%) depends on solvent choice (e.g., DMF or ethanol), reaction time, and purification methods (e.g., column chromatography with EtOAc/cyclohexane/MeOH mixtures). Low yields in alkylation steps may arise from incomplete cyclization; increasing KOH concentration or reflux time has limited success .

Q. How are structural features of this compound derivatives validated experimentally?

- Methodology : Use a combination of ¹H NMR (e.g., DMSO-d₆ signals for amino and cyano groups at δ 7.3–8.2 ppm), IR (C≡N stretches at ~2200 cm⁻¹ and S–H/N–H bands at 3200–3400 cm⁻¹), and elemental analysis. Melting points (204–281°C) and chromatographic retention times (TLC with EtOAc/MeOH systems) confirm purity .

Q. What are the primary challenges in isolating this compound intermediates?

- Methodology : Side reactions during cyclization (e.g., incomplete thienopyridine formation) require rigorous TLC monitoring. Neutralization with 10% HCl after reflux and recrystallization from ethanol/DMF mixtures (3:1) are critical for isolating stable thiolate derivatives .

Advanced Research Questions

Q. Why do certain alkylation or cyclization reactions fail in synthesizing thieno[2,3-b]pyridine derivatives from this compound precursors?

- Data Contradiction : Despite following established protocols (e.g., KOH/DMF reflux), only 3/20 reactions yielded thienopyridines (7b–7d). This suggests steric hindrance from bulky substituents (e.g., cyclopropylmethoxy groups) or electronic effects destabilizing transition states. Unsuccessful attempts highlight the need for alternative catalysts (e.g., phase-transfer agents) or microwave-assisted synthesis to enhance ring closure efficiency .

Q. How does substituent variation (e.g., aryl vs. alkyl groups) impact the adenosine receptor binding affinity of 6-amino-3,5-dicyanopyridine derivatives?

- Structure-Activity Relationship : Derivatives with R2 aryl groups (e.g., 4-CH₃C₆H₄) show Ki values of 0.383–1.82 nM for adenosine A₁ receptors, while alkyl substituents reduce affinity. Competitive binding assays using [³H]DPCPX reveal that electron-withdrawing groups enhance receptor-ligand interactions, likely through π-π stacking or hydrogen bonding with transmembrane domains .

Q. What advanced analytical techniques resolve contradictions in spectral data for structurally similar derivatives?

- Methodology : High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) differentiate regioisomers. For example, NOESY correlations distinguish between S-alkylated vs. N-alkylated products in cases where IR/NMR data overlap (e.g., 2-thioacetamide vs. 3-thioacetamide isomers) .

Q. How can computational modeling guide the design of this compound-based agonists?

- Methodology : Molecular docking (e.g., AutoDock Vina) predicts binding poses in adenosine receptor pockets. Density functional theory (DFT) calculates charge distribution on the pyridine-thiolate core, identifying optimal sites for functionalization (e.g., para-substituted aryl groups enhance hydrophobic interactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.